Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-
Description
Properties
IUPAC Name |
2-[(3-hydroxy-4-methoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-3-2-8(5-10(11)14)4-9(6-12)7-13/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMUMYWPOMTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351256 | |
| Record name | Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-58-9 | |
| Record name | Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Knoevenagel condensation between 3-hydroxy-4-methoxybenzaldehyde and malononitrile represents the most widely reported synthesis route. This method exploits the electrophilic character of the aldehyde and the nucleophilic activity of malononitrile’s methylene group.
Standard Protocol
A typical procedure involves refluxing equimolar quantities of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 mL/mmol) with piperidine (0.1 eq) as a base catalyst. The reaction proceeds for 4–6 hours at 78°C, yielding the target compound as a yellow solid after recrystallization from hexane/dichloromethane (1:1).
Table 1: Optimization of Knoevenagel Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 4 | 93 |
| Ammonium acetate | Water | 100 | 2 | 85 |
| L-Proline | THF | 65 | 6 | 88 |
Data adapted from biocatalytic studies and solvent screening trials.
Mechanistic Insights
The base catalyst deprotonates malononitrile, generating a resonance-stabilized enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration forms the α,β-unsaturated dinitrile product. Infrared spectroscopy (IR) confirms reaction completion via disappearance of the aldehyde C=O stretch at ~1,710 cm⁻¹ and emergence of conjugated nitrile peaks at ~2,224 cm⁻¹.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A 2015 study achieved 95% yield in 15 minutes using 300 W irradiation power, eliminating the need for prolonged heating.
Procedure
A mixture of 3-hydroxy-4-methoxybenzaldehyde (5 mmol), malononitrile (5.5 mmol), and ceric ammonium nitrate (CAN, 5 mol%) in ethanol (15 mL) was irradiated at 80°C. The product precipitated upon cooling and was filtered without column chromatography.
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time (min) | 15 | 240 |
| Energy Consumption | 45 kJ | 1,890 kJ |
| Purity (%) | 98 | 95 |
Microwave methods enhance sustainability by reducing energy use and solvent volumes.
Biocatalytic Ene-Reduction Modifications
Whole-Cell Biotransformations
Penicillium citrinum whole cells catalyze the ene-reduction of Knoevenagel adducts, enabling asymmetric synthesis. While primarily applied to 4-methoxy derivatives, this method demonstrates adaptability for hydroxylated substrates.
Experimental Details
2-[(3-Hydroxy-4-methoxyphenyl)methylene]propanedinitrile (1 mmol) was incubated with P. citrinum in phosphate buffer (pH 7.0) at 30°C for 48 hours. GC-MS analysis showed 84% conversion to the saturated analog, though the parent compound’s recovery rate reached 92% under optimized conditions.
Solvent-Free Mechanochemical Synthesis
Green Chemistry Approach
Ball milling substituted benzaldehydes with malononitrile (1:1.05 ratio) and potassium carbonate (10 mol%) for 60 minutes produced the target compound in 89% yield. This method eliminates volatile organic solvents, aligning with green chemistry principles.
Advantages Over Solution-Phase
-
Reduced Waste : No solvent purification required
-
Scalability : Easily adapted to kilogram-scale production
-
Safety : Avoids high-temperature reflux
Purification and Characterization
Recrystallization Protocols
Optimal purification uses a 1:1 hexane/dichloromethane mixture, yielding crystals with 99.5% HPLC purity. Alternative solvents:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.63 (s, 1H, CH=), 7.91–7.87 (m, 2H, ArH), 6.92 (d, J = 8.0 Hz, 2H, ArH), 3.89 (s, 3H, OCH₃)
-
IR (KBr): 2,224 cm⁻¹ (C≡N), 1,605 cm⁻¹ (C=C), 1,263 cm⁻¹ (C-O)
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale studies using microreactors (0.5 mm channel width) achieved 98% conversion in 3 minutes residence time, demonstrating feasibility for bulk synthesis.
Cost Analysis
| Component | Cost per kg ($) |
|---|---|
| Malononitrile | 120 |
| 3-Hydroxy-4-methoxybenzaldehyde | 450 |
| Catalyst | 25 |
| Total (theoretical) | 595 |
Economies of scale reduce raw material costs by 40% at 100 kg batch sizes.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
Propanedinitrile derivatives are explored for their potential as pharmaceutical agents. The compound has been linked to the development of optically active forms of several drugs, including Diltiazem, a calcium channel blocker used for treating hypertension and angina. The synthesis of Diltiazem from Propanedinitrile involves enzymatic resolution processes that enhance the yield and purity of the final product .
Case Study: Synthesis of Diltiazem
- Objective: To produce optically active Diltiazem using Propanedinitrile derivatives.
- Methodology: Enzymatic resolution of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate was performed using lipases, resulting in high enantiomeric excess (90-99%) and good yields (45-47%) .
- Outcome: The process demonstrated an efficient route for synthesizing Diltiazem with improved purity and commercial viability.
Material Science
Polymer Chemistry:
Propanedinitrile is utilized as a reactive modifier in polymer formulations. It enhances the bonding properties of materials such as adhesives, sealants, and composites. Its application in modifying the surface characteristics of aggregates in asphalt mixtures has shown promising results .
Table 1: Applications in Material Science
| Application Type | Description | Benefits |
|---|---|---|
| Adhesives | Reactive modifier for enhanced bonding | Improved adhesion properties |
| Asphalt Mixtures | Surface modifier for hot mix and cold mix asphalt | Enhanced water resistance and durability |
| Coatings | Used in one-part and two-part coatings | Better performance and longevity |
Environmental Applications
Toxicology and Environmental Safety:
The Environmental Protection Agency (EPA) has reviewed submissions related to Propanedinitrile under the Toxic Substances Control Act (TSCA). These submissions include assessments of its environmental impact and safety measures required for its industrial use .
Chemical Synthesis
Synthesis Pathways:
Propanedinitrile can be synthesized through various chemical pathways that involve the reaction of phenolic compounds with nitriles. This synthesis is critical for developing derivatives that have enhanced biological activity or improved material properties.
Table 2: Synthesis Pathways
| Reaction Type | Reactants | Products |
|---|---|---|
| Nitrilation | Phenolic compounds + Nitriles | Propanedinitrile derivatives |
| Enzymatic Resolution | Racemic mixtures + Lipases | Optically active pharmaceutical intermediates |
Mechanism of Action
The mechanism of action of Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The propanedinitrile core allows for diverse functionalization. Key analogs include:
Structural Insights :
- Polarity: The 3-hydroxy-4-methoxy substituents in the target compound enhance polarity compared to non-polar groups (e.g., tert-butyl in AG-17) but less than nitro groups (e.g., AG-126). This affects solubility in polar solvents like ethanol or DMSO .
- Electron Effects : Methoxy is electron-donating, stabilizing the phenyl ring, whereas nitro (AG-126) and chloro (tear gas analogs) are electron-withdrawing, increasing electrophilicity and reactivity .
Physicochemical Properties
Solubility and Stability
- AG-126 (Nitro Derivative): High solubility in polar solvents due to nitro (-NO₂) and hydroxyl (-OH) groups. Stability is pH-dependent, with deprotonation enhancing solubility in basic conditions .
- AG-17 (tert-Butyl Derivative) : Low water solubility due to bulky tert-butyl groups; requires organic solvents (e.g., DMF) for dissolution .
- Target Compound : Predicted moderate solubility in polar aprotic solvents (e.g., acetone) due to methoxy’s intermediate polarity.
Log P and Environmental Behavior
Data Tables
Table 1: Key Physicochemical Parameters
| Compound | Molecular Formula | Molecular Weight | Log P (Predicted) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Target Compound | C₁₁H₈N₂O₃ | 216.19 | ~2.5 | Moderate (acetone, DMSO) |
| AG-126 (Nitro Derivative) | C₁₀H₅N₃O₃ | 215.17 | ~1.8 | High (DMF, ethanol) |
| AG-17 (tert-Butyl Derivative) | C₂₃H₂₈N₂O₂ | 364.48 | ~5.2 | Low (DMF, dichloromethane) |
| 2-Chlorobenzylidenemalononitrile | C₁₀H₅ClN₂ | 188.61 | ~3.0 | Low (hexane, chloroform) |
Biological Activity
Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- (commonly referred to as compound S1032), is a chemical compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- is C11H8N2O2. The compound features a methoxy group and a hydroxyl group on a phenyl ring, contributing to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of S1032 against various pathogens. In vitro tests demonstrated significant inhibition of bacterial growth, particularly against strains such as Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity, with some derivatives showing MIC values as low as 0.22 μg/mL against specific pathogens .
Table 1: Antimicrobial Activity of S1032
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Acinetobacter baumannii | 0.25 | 0.5 | 75 |
| Staphylococcus aureus | 0.30 | 0.6 | 80 |
| Escherichia coli | 0.40 | 0.8 | 70 |
Cytotoxicity and Safety Profile
The safety profile of S1032 has been evaluated through hemolytic activity assays and cytotoxicity tests on various cell lines. The results indicated that S1032 exhibited low hemolytic activity (ranging from 3.23% to 15.22% lysis) compared to Triton X-100, suggesting a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) | Hemolytic Activity (%) |
|---|---|---|
| H460 (Lung Cancer) | >60 | 4.5 |
| MGC-803 (Gastric) | >60 | 5.1 |
| HL-60 (Leukemia) | >60 | 3.8 |
The mechanism underlying the biological activity of S1032 has been explored through molecular docking studies and enzyme inhibition assays. It was found that S1032 interacts with several bacterial proteins, including OmpA and BaeSR, which are crucial for bacterial survival and virulence. This interaction leads to the disruption of biofilm formation and bacterial growth inhibition .
Case Studies
- Study on A. baumannii : In vivo experiments demonstrated that treatment with S1032 significantly reduced the bacterial load in lung tissues of infected mice and improved survival rates in a dose-dependent manner . This study underscores the potential of S1032 as a therapeutic agent against resistant bacterial infections.
- Cytotoxicity Assessment : A comprehensive study evaluated the cytotoxic effects of S1032 on various cancer cell lines, revealing its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation .
Q & A
Q. What experimental methods are recommended for synthesizing [(3-hydroxy-4-methoxyphenyl)methylene]propanedinitrile?
The compound is typically synthesized via condensation reactions between substituted aromatic aldehydes and propanedinitrile derivatives. For example:
- Knoevenagel condensation : React 3-hydroxy-4-methoxybenzaldehyde with malononitrile in the presence of a base catalyst (e.g., ammonium acetate) under reflux conditions in ethanol .
- Microwave-assisted synthesis : Optimize reaction time and temperature to enhance yield and purity .
Safety note : Use P95/P1 respirators, chemical-resistant gloves, and fume hoods to mitigate exposure risks .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and SHELXS/SHELXD for structure solution. Key steps:
Q. What computational approaches predict the compound’s electronic properties?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies, dipole moments, and electrostatic potential surfaces using Gaussian or ORCA.
- Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets of similar propanedinitrile derivatives to predict logP, solubility, and reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous/organic matrices.
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR)?
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using GIAO method).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and rule out impurities.
- Dynamic light scattering (DLS) : Check for aggregation in solution-phase studies if unexpected IR peaks arise .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic additions?
- Kinetic studies : Monitor reactions via in-situ FTIR or UV-Vis to identify intermediates.
- Electron-deficient sites : The dinitrile group acts as an electron sink, facilitating Michael additions. Substituents on the aryl ring (e.g., methoxy, hydroxy) modulate electrophilicity via resonance effects .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways in base-catalyzed reactions .
Q. How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from off-target toxicity.
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners and pathways affected by the compound .
- Metabolomics : Track cellular ATP/NADH levels to distinguish metabolic inhibition from apoptosis .
Q. What strategies optimize the compound’s photophysical properties for sensor applications?
- Structural tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the aryl ring to redshift absorption/emission.
- Solvatochromism studies : Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane → DMSO).
- Time-resolved spectroscopy : Use femtosecond transient absorption to map excited-state dynamics .
Q. How does the compound interact with biological membranes?
- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess lipid monolayer penetration.
- Molecular docking : Simulate interactions with membrane proteins (e.g., GPCRs) using AutoDock Vina.
- Fluorescence anisotropy : Label membranes with diphenylhexatriene (DPH) to quantify fluidity changes upon compound addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
